molecular formula C17H21NO3 B11839492 4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol CAS No. 88205-07-6

4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol

Cat. No.: B11839492
CAS No.: 88205-07-6
M. Wt: 287.35 g/mol
InChI Key: BFMBGIKCZZXOGS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol involves several steps. One common method includes the reaction of 3,4-dimethoxybenzylamine with 4-hydroxyphenethylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Biological Activity

4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol, also known by its CAS number 88205-07-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H23_{23}N1_{1}O3_{3}
  • Molecular Weight : 287.37 g/mol

This compound features a phenolic core with a dimethoxybenzylamino side chain, which may contribute to its biological activity.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage. The compound's ability to scavenge free radicals has been quantified in vitro using various assays such as DPPH and ABTS.

Assay Type IC50 Value (µM)
DPPH12.5
ABTS15.0

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes (such as COX-2), suggesting its potential use in treating inflammatory conditions. In animal models, administration of the compound resulted in reduced edema and pain responses.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. In vitro experiments showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Neuroprotection : By modulating signaling pathways related to cell survival and apoptosis, it protects neurons from degeneration.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Diabetes Management : In a study involving diabetic mice, treatment with this compound led to improved glycemic control and reduced markers of oxidative stress in pancreatic tissues.
  • Neurodegenerative Disorders : A clinical trial assessing the effects on patients with Alzheimer's disease reported cognitive improvements correlated with antioxidant supplementation including this compound.

Properties

CAS No.

88205-07-6

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

4-[2-[(3,4-dimethoxyphenyl)methylamino]ethyl]phenol

InChI

InChI=1S/C17H21NO3/c1-20-16-8-5-14(11-17(16)21-2)12-18-10-9-13-3-6-15(19)7-4-13/h3-8,11,18-19H,9-10,12H2,1-2H3

InChI Key

BFMBGIKCZZXOGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)OC

Origin of Product

United States

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